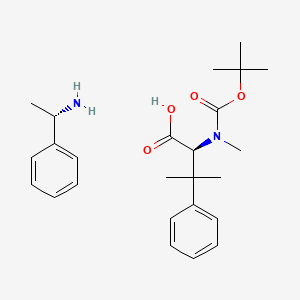
(S)-1-phényléthylamine (S)-2-((tert-butoxycarbonyl)(méthyl)amino)-3-méthyl-3-phénylbutanoate
Vue d'ensemble
Description
(S)-1-phenylethanamine (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoate is a useful research compound. Its molecular formula is C25H36N2O4 and its molecular weight is 428.6. The purity is usually 95%.
BenchChem offers high-quality (S)-1-phenylethanamine (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-phenylethanamine (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methyl-3-phenylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés d'acides aminés
Le composé est utilisé dans la préparation de dérivés tert-butoxycarbonyl (Boc) d'acides aminés . Le groupe Boc est un groupe protecteur courant utilisé en synthèse organique. Le groupe Boc empêche les réactions indésirables de se produire sur l'atome d'azote au cours d'une réaction chimique, permettant aux chimistes d'effectuer des réactions de manière sélective sur d'autres parties de la molécule .
Déprotection du groupe N-Boc
Le composé peut être utilisé dans la déprotection du groupe N-Boc . La déprotection est une réaction chimique qui élimine un groupe protecteur d'une molécule. Le groupe N-Boc peut être éliminé de manière sélective sans affecter les autres groupes fonctionnels de la molécule .
Protection N-Boc chimiosélective des amines
Le composé peut être utilisé dans la protection N-Boc chimiosélective des amines . Ce processus implique la protection sélective d'un groupe fonctionnel par rapport aux autres présents dans la même molécule .
Chimie médicinale
Le composé peut être utilisé en chimie médicinale pour la synthèse de composés à activité médicinale . Par exemple, il a été appliqué à un composé hybride à activité médicinale FC1, qui est un nouvel inhibiteur double de l'IDO1 et de la ADN Pol gamma .
Synthèse organique
Le composé peut être utilisé dans divers procédés de synthèse organique . Par exemple, il peut être utilisé dans la synthèse de molécules complexes comportant plusieurs groupes fonctionnels .
Recherche biochimique
Le composé peut être utilisé en recherche biochimique . Par exemple, il peut être utilisé dans l'étude des mécanismes enzymatiques et le développement de nouvelles voies biochimiques .
Propriétés
IUPAC Name |
(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid;(1S)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.C8H11N/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12;1-7(9)8-5-3-2-4-6-8/h7-11,13H,1-6H3,(H,19,20);2-7H,9H2,1H3/t13-;7-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQXTAXAAOWVBB-ITORDBNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N.CC(C)(C)OC(=O)N(C)[C@H](C(=O)O)C(C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676487-36-8 | |
| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-N,β,β-trimethyl-, compd. with (αS)-α-methylbenzenemethanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676487-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Bromoethoxy)methyl]oxirane](/img/structure/B1659656.png)
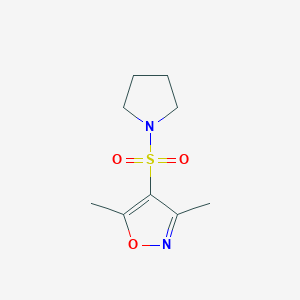
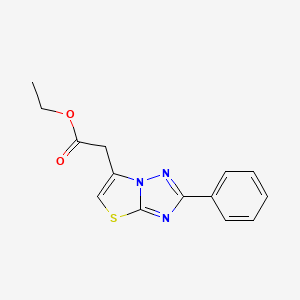
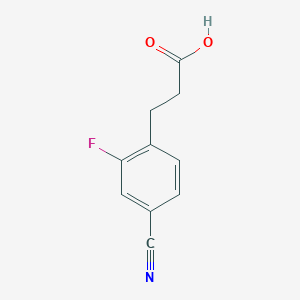

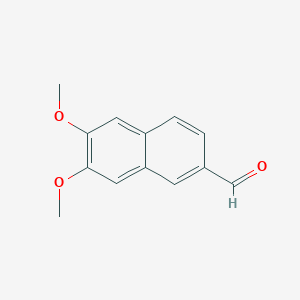
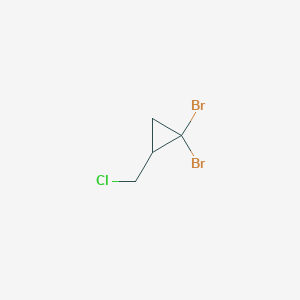


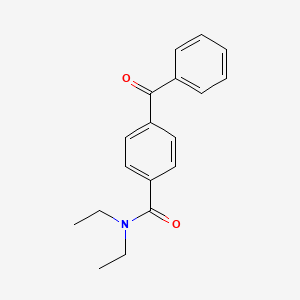
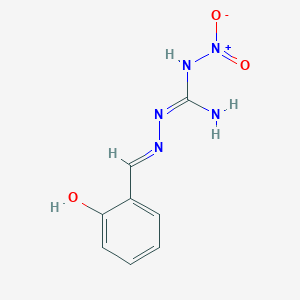
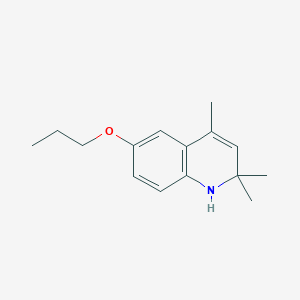
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B1659675.png)
